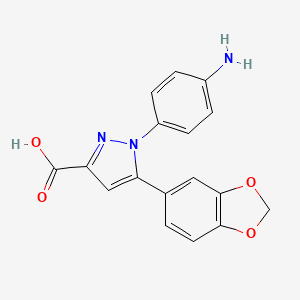

1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-5-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c18-11-2-4-12(5-3-11)20-14(8-13(19-20)17(21)22)10-1-6-15-16(7-10)24-9-23-15/h1-8H,9,18H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSNPWJIQHKTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3C4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For this compound, the key intermediate is a 1-(4-aminophenyl)hydrazine or its protected form, which reacts with a benzodioxolyl-substituted β-ketoester or β-diketone.

Introduction of the 1,3-Benzodioxol-5-yl Group

The 1,3-benzodioxol moiety is introduced via the β-dicarbonyl precursor bearing this substituent. This precursor can be synthesized by:

- Aromatic substitution reactions on catechol derivatives to form the benzodioxole ring,

- Subsequent functionalization to introduce the β-dicarbonyl functionality.

Carboxylic Acid Functionalization at C-3

The carboxylic acid group at the 3-position of the pyrazole ring is introduced either by:

- Using β-ketoesters or β-diketones with ester or acid groups that become part of the pyrazole ring during cyclization,

- Or by post-cyclization oxidation or hydrolysis of ester intermediates to yield the free acid.

Representative Synthetic Route and Conditions

Specific Research Findings and Optimization

Diazotization Conditions: The aromatic amine group on the 4-aminophenyl substituent is diazotized in situ using sodium nitrite and sodium acetate in an ethanol-water mixture at low temperature (0–5 °C). The pH is maintained between 3.5 and 4.0 to optimize yield and minimize side reactions.

Cyclization Efficiency: The cyclization step to form the pyrazole ring is enhanced by using calcium hydroxide in refluxing 1,4-dioxane, known as the Jensen method. This method selectively acylates the pyrazole at the C-4 position and facilitates ring closure.

Spectroscopic Confirmation: The hydrazo tautomeric form of intermediates is confirmed by characteristic ^1H-NMR signals at δ 11.20–11.90 ppm and IR absorption bands in the 3475–3414 cm^-1 range, indicating the presence of NH groups involved in resonance stabilization.

Yields and Purity: Reported yields for similar pyrazole carboxylic acid derivatives range from 42% to 86%, depending on substituents and reaction conditions. Purity is confirmed by melting point analysis, elemental analysis, and spectroscopic methods (NMR, IR, MS).

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-aminophenylhydrazine, benzodioxolyl β-dicarbonyl compounds |

| Solvents | Ethanol-water mixture, 1,4-dioxane |

| Temperature Range | 0–5 °C for diazotization; reflux for cyclization |

| pH Range | 3.5–4.0 for diazotization |

| Catalysts/Base | Sodium acetate, calcium hydroxide, NaH |

| Reaction Time | Several hours depending on step |

| Purification | Recrystallization, chromatography |

| Characterization | ^1H-NMR, IR, elemental analysis, melting point |

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions include various substituted pyrazoles and benzo[1,3]dioxole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This effect is particularly relevant in conditions such as arthritis and inflammatory bowel disease.

Anticancer Activity

Preliminary studies have shown that 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. These findings suggest its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study conducted on cultured neuronal cells, the administration of this compound resulted in a significant reduction in oxidative stress markers compared to control groups. This suggests its potential utility in neuroprotective strategies against conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings support its application in developing therapies for chronic inflammatory conditions.

Case Study 3: Cancer Cell Line Testing

In vitro testing against breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This positions it as a promising candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-aminophenyl group in the target compound enhances solubility in polar solvents due to its basic amine, whereas 4-fluorophenyl (e.g., 11i) or 4-chlorophenyl (e.g., ) substituents increase lipophilicity and may improve membrane permeability .

Carboxylic Acid Position :

- The target compound’s carboxylic acid at position 3 contrasts with the compound’s acid at position 5. This positional difference may alter hydrogen-bonding patterns and acidity (e.g., pKa ~3.9 for the target vs. unmeasured for ) .

Biological Activity

1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid (often referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. The compound is characterized by its pyrazole core, which is known for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of compound 1 can be represented as follows:

The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. Notably, the pyrazole moiety is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anticancer Activity

Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays showed that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study indicated that compound 1 reduced cell viability in human breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment .

Antimicrobial Properties

Compound 1 has also been evaluated for its antimicrobial activity. In a series of tests against gram-positive and gram-negative bacteria, it demonstrated moderate antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of compound 1 has been assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent inhibition of NO production, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compound 1. Modifications at various positions on the pyrazole ring have been explored:

- Substituents on the phenyl group : Electron-donating groups at the para position enhance anti-inflammatory activity.

- Alterations on the benzodioxole moiety : Substituents that increase lipophilicity improve cellular uptake and bioavailability.

A comparative analysis of similar compounds revealed that modifications leading to increased electron density on the aromatic rings typically correlate with enhanced biological activity .

Data Tables

| Biological Activity | Assay Type | Concentration | Effect |

|---|---|---|---|

| Anticancer | Cell Viability Assay | 50 µM | ~60% reduction in viability |

| Antimicrobial | MIC Assay | 32 - 128 µg/mL | Effective against S. aureus |

| Anti-inflammatory | NO Production Inhibition Assay | Varies | Dose-dependent inhibition observed |

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

- Breast Cancer Study : A recent study published in Food and Chemical Toxicology reported that treatment with compound 1 led to significant tumor regression in xenograft models of breast cancer .

- Infection Models : In vivo studies demonstrated that compound 1 reduced bacterial load in infected mice models, suggesting its applicability as an adjunct therapy for bacterial infections .

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid?

The compound is synthesized via multi-step protocols involving:

- Condensation reactions to form the pyrazole core, often starting with substituted hydrazines and β-ketoesters or diketones (e.g., 1,5-diarylpyrazole templates) .

- Functionalization steps : Introduction of the 4-aminophenyl and benzodioxole groups via Suzuki coupling or nucleophilic substitution, followed by hydrolysis of ester intermediates to yield the carboxylic acid .

- Purification : Column chromatography or recrystallization to isolate the product, validated by NMR and mass spectrometry .

Advanced: How can researchers optimize reaction yields for pyrazole-ring formation in this compound?

Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl group introduction .

- Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates, while controlled pH (via K₃PO₄) minimizes side reactions .

- Temperature gradients : Multi-step reactions often require gradual heating (e.g., 80–120°C) to stabilize reactive intermediates .

Basic: Which spectroscopic techniques are critical for structural elucidation?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., NH₂ at δ 6.5–7.0 ppm, benzodioxole protons at δ 5.9–6.2 ppm) and confirms substitution patterns .

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzodioxole (C-O-C ~1250 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~378.12) and fragmentation patterns .

Advanced: How are contradictions in spectral data resolved during characterization?

- Cross-validation : Compare experimental data with computational predictions (DFT for NMR shifts) .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole substitution sites) via bond-length analysis (C-N: ~1.33 Å, C-C: ~1.40 Å) .

- Tandem MS/MS : Differentiates isobaric fragments (e.g., benzodioxole vs. phenyl groups) .

Basic: What role do the benzodioxole and aminophenyl groups play in biological activity?

- Benzodioxole : Enhances lipophilicity and π-π stacking with target proteins (e.g., antifungal activity via membrane disruption) .

- 4-Aminophenyl : Acts as a hydrogen-bond donor, critical for binding to enzymes (e.g., factor Xa inhibition) .

Advanced: How can crystallographic data be refined for this compound using SHELX?

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors .

- SHELXL parameters : Use TWIN/BASF commands for twinned crystals and ISOR restraints for disordered benzodioxole rings .

- Validation : Check R-factor convergence (target: <0.05) and ADP (atomic displacement parameter) consistency .

Basic: What in vitro assays are used to evaluate its antifungal potential?

- Broth microdilution : Minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus fumigatus .

- Time-kill kinetics : Assesses fungicidal vs. fungistatic effects at 24–48 hours .

Advanced: How are structure-activity relationships (SAR) studied for pyrazole derivatives?

- Analog synthesis : Modify substituents (e.g., replace benzodioxole with isoxazole) and test activity .

- Molecular docking : Predict binding affinity to targets (e.g., fungal CYP51 or human factor Xa) using AutoDock or Schrödinger .

- Pharmacokinetic profiling : Measure logP (lipophilicity) and plasma protein binding to optimize bioavailability .

Basic: What are common synthetic impurities, and how are they detected?

- By-products : Unreacted intermediates (e.g., ester precursors) or regioisomers from pyrazole cyclization .

- Analytical methods : HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurity profiling .

Advanced: How do researchers address low solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.